2-(7-Cyano-1-benzofuran-3-yl)acetic acid

Description

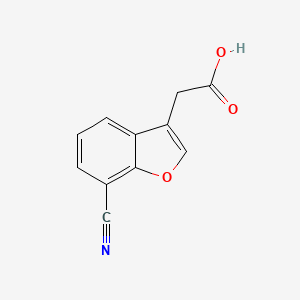

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7NO3 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

2-(7-cyano-1-benzofuran-3-yl)acetic acid |

InChI |

InChI=1S/C11H7NO3/c12-5-7-2-1-3-9-8(4-10(13)14)6-15-11(7)9/h1-3,6H,4H2,(H,13,14) |

InChI Key |

KXXQAXXTHCQAAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CO2)CC(=O)O)C#N |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 2 7 Cyano 1 Benzofuran 3 Yl Acetic Acid Formation

Detailed Mechanistic Pathways of Key Synthetic Routes

The construction of the 2-(7-Cyano-1-benzofuran-3-yl)acetic acid molecule involves the formation of the benzofuran (B130515) ring system and the introduction of the acetic acid moiety at the C3 position. The mechanistic pathways for these transformations are diverse, often involving complex sequences of reactions.

A common strategy for constructing the benzofuran ring involves a cascade reaction initiated by a Michael addition. This approach is particularly effective in forming highly substituted benzofurans from readily available starting materials.

One plausible pathway begins with the reaction between an enaminoketone and a benzoquinone derivative. nih.gov The first step is a Michael addition of the enaminoketone to the benzoquinone. This is followed by the formation of a zwitterionic intermediate, which then undergoes O-protonation to yield a hydroquinone (B1673460) adduct. Under acidic conditions, this adduct cyclizes to form the benzofuran ring. nih.gov A similar multicomponent reaction has been proposed for the synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, a structurally related compound. mdpi.com The proposed mechanism for this analogous synthesis is as follows:

Formation of a Michael Acceptor: A condensation reaction occurs between a glyoxal (B1671930) derivative and Meldrum's acid, creating an unstable but highly reactive Michael acceptor. mdpi.com

Michael Addition: A substituted phenol (B47542) (acting as the nucleophile) attacks the Michael acceptor. mdpi.com

Cyclization and Elimination: The resulting adduct undergoes a cyclization with the elimination of acetone (B3395972) and carbon dioxide. mdpi.com

Intramolecular Cyclization: Finally, an acid-catalyzed intramolecular cyclization of the resulting γ-ketoacid intermediate forms the benzofuran ring. mdpi.com

Another variation involves a domino Michael/Mannich reaction sequence. For instance, in the synthesis of chiral spiro[benzofuran-pyrrolidine] derivatives, a dinuclear zinc catalyst facilitates a [3+2] cycloaddition. rsc.org The mechanism proceeds through an initial Michael addition, which then sets the stage for an intramolecular Mannich reaction to complete the cycloaddition process. rsc.org

Table 1: Key Steps in Proposed Michael Addition-Cyclization Pathway

| Step | Description | Intermediates | Conditions |

| 1 | Michael Addition | Enaminoketone adds to a benzoquinone. | Zwitterion, Hydroquinone adduct |

| 2 | Intramolecular Cyclization | The hydroquinone adduct cyclizes. | Benzofuran ring |

| 3 | Aromatization | Elimination of a leaving group to form the aromatic furan (B31954) ring. | Final product |

Oxidative Addition and Reductive Elimination Processes in Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for benzofuran synthesis, often involving a catalytic cycle driven by oxidative addition and reductive elimination steps at a metal center, typically palladium or copper. nih.govnih.gov

A prevalent method is the palladium- and copper-cocatalyzed Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. acs.orgrsc.org The catalytic cycle generally proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an ortho-halophenol, forming a Pd(II) intermediate.

Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne forms a copper acetylide, which then transmetalates with the Pd(II) complex.

Reductive Elimination: The resulting organopalladium(II) intermediate undergoes reductive elimination to form a C-C bond, yielding an o-alkynylphenol and regenerating the Pd(0) catalyst.

Cyclization: The o-alkynylphenol intermediate then undergoes an intramolecular hydroalkoxylation (cyclization) to form the benzofuran ring. This step can also be catalyzed by the palladium complex or other Lewis acids. nih.gov

In some cases, the mechanism involves an oxypalladation/reductive elimination sequence. nih.gov For instance, the synthesis of 2,3-disubstituted benzofurans has been achieved from 2-chlorophenols and terminal alkynes using a Pd-dihydroxyterphenylphosphine catalyst. This catalyst accelerates both the initial Sonogashira coupling and the subsequent introduction of a group at the C-3 position. nih.gov The reaction of imidazo-pyridines and coumarins to form benzofuran-fused products is proposed to proceed via oxidative addition, followed by reductive elimination, insertion of palladium, and subsequent C-H palladation before a final reductive elimination step. nih.govacs.org

Copper-mediated reactions also play a significant role. A proposed mechanism for the copper-mediated oxidative annulation of phenols and internal alkynes involves a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. researchgate.net

Table 2: General Steps in a Pd/Cu-Catalyzed Benzofuran Synthesis

| Step in Catalytic Cycle | Description | Metal Oxidation State Change |

| Oxidative Addition | Pd(0) inserts into the Ar-X bond of an o-halophenol. | Pd(0) → Pd(II) |

| Transmetalation | The alkyne group is transferred from Cu to Pd. | - |

| Reductive Elimination | A C-C bond is formed, releasing the o-alkynylphenol. | Pd(II) → Pd(0) |

| Intramolecular Cyclization | The phenol attacks the alkyne to form the furan ring. | - |

Proton Transfer and Tautomerization Phenomena in Reaction Intermediates

Proton transfer and tautomerization are fundamental processes that govern the reactivity and stability of intermediates in many benzofuran synthetic routes. These phenomena are often rapid and reversible, and can be catalyzed by acids or bases. youtube.com

In base-catalyzed mechanisms, the process typically begins with deprotonation at the alpha-position to a carbonyl group, forming an enolate intermediate. This enolate is a key nucleophile in subsequent bond-forming steps. A proton transfer to the carbonyl oxygen in a later step generates the enol form. youtube.com In acid-catalyzed mechanisms, the carbonyl oxygen is protonated first, which enhances the electrophilicity of the carbonyl carbon and facilitates the removal of a proton from the alpha-position by a weak base (like water) to form the enol. youtube.com

In the context of benzofuran synthesis, a proposed mechanism for the formation of 3-acylbenzofurans from 2,3-dihydrobenzofuran (B1216630) intermediates under weakly acidic conditions involves aromatization coupled with the elimination of a leaving group (e.g., methanol). nih.gov A more complex pathway leading to 3-formylbenzofurans under stronger acidic conditions is thought to proceed through a diprotonated intermediate, which undergoes ring-opening and subsequent ring-closure at a different position. nih.gov

Quantum tunneling represents an advanced case of proton transfer. In the surface-assisted synthesis of a benzofuran derivative, a two-step reaction was identified computationally. The first step, a hydrogen transfer from a hydroxyl to an alkyne group, was found to have a significant tunneling channel, making the proton transfer more efficient than the classical pathway over the activation barrier. ruben-group.de

Computational studies on the acid-catalyzed cyclization of acetal (B89532) substrates to form benzofurans provide insight into the kinetics of this process. wuxiapptec.comwuxibiology.com The mechanism involves protonation, elimination of methanol (B129727) to form an oxonium ion, and subsequent nucleophilic attack by the phenyl ring. By calculating the activation energies for cyclization at different positions on the aromatic ring, the regioselectivity of the reaction can be predicted. For example, a calculated difference of 0.94 kcal/mol in activation energy between two competing cyclization pathways was shown to be consistent with the experimentally observed product ratio of approximately 1:3.4 to 1:5. wuxiapptec.comwuxibiology.com

Base-promoted intramolecular cyclization of o-bromobenzylketones provides a transition-metal-free route to benzofurans. researchgate.net Similarly, a one-pot reaction to form quinoline-carboxylic acids involves an initial Williamson ether formation, followed by base-mediated hydrolysis and subsequent intramolecular cyclization. nih.gov The proposed mechanism involves the abstraction of an acidic proton from the active methylene (B1212753) group, followed by the attack of the resulting carbanion on an aldehyde carbonyl carbon to form the five-membered ring. nih.gov

Table 3: Calculated Activation Energies for Competing Cyclization Pathways

| Pathway | Activation Energy (kcal/mol) | Predicted Major Product | Reference |

| Cyclization at site 'a' | 10.16 | No | wuxiapptec.comwuxibiology.com |

| Cyclization at site 'b' | 9.22 | Yes | wuxiapptec.comwuxibiology.com |

Role of Catalysts in Reaction Regioselectivity and Stereoselectivity

Catalysts are pivotal in the synthesis of complex molecules like this compound, as they can control the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) of the reaction.

In metal-catalyzed reactions, the choice of metal and, crucially, the ligands coordinated to it, can direct the reaction down a specific pathway. For example, in the synthesis of spirocyclic benzofuranones via [3+2] annulations, the regioselectivity was controlled by simply tuning the configuration of the dipeptide phosphine (B1218219) catalyst. researchgate.net An L-D-configured catalyst favored α-selective annulation, while an L-L-configured catalyst led to γ-selective products. researchgate.net This control is attributed to subtle differences in hydrogen bonding interactions and distortion energies in the transition states, as revealed by DFT calculations. researchgate.net

Different metal catalysts can also favor different cyclization modes. Indium(III) halides have been shown to catalyze the hydroalkoxylation of alkynylphenols with 5-endo-dig regioselectivity to yield benzofurans. nih.gov Palladium nanoparticle catalysts have been developed for the intramolecular addition of phenols to alkynes, demonstrating high activity. nih.gov

Acid catalysis can also influence regioselectivity. In the rearrangement of 2-hydroxychalcones, using a weak acid in THF led to 3-acylbenzofurans, whereas using a stronger acid (p-TsOH) in a solvent like (CF₃)₂CHOH, which can stabilize cationic intermediates, selectively produced 3-formylbenzofurans. nih.gov This demonstrates that the reaction environment, dictated by the catalyst and solvent, can steer the mechanism towards different intermediates and products. nih.gov

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in benzofuran synthesis. globethesis.com These studies allow researchers to map out potential energy surfaces, identify intermediates and transition states, and calculate activation barriers, providing a level of detail often inaccessible through experimental methods alone.

For instance, a DFT study on the palladium-catalyzed C-H activation and cyclization to form 5-hydroxybenzofuran derivatives evaluated three possible reaction mechanisms. The calculations identified the most feasible pathway, which involved the sequential reaction of the Pd(OAc)₂ catalyst first with phenylacetylene, then with benzoquinone, and finally with a second molecule of phenylacetylene. globethesis.com The rate-determining step was identified as phenalkynyl migration with an energy barrier of 34.29 kcal/mol. globethesis.com

In another study on rhodium-catalyzed synthesis of cyclopenta[b]benzofuran compounds, two primary mechanisms were proposed based on whether the catalyst first activates an O-H bond or a C-H bond. globethesis.com Computational results indicated that the C-H activation pathway was more favorable than the experimentally proposed O-H activation pathway, with a lower energy barrier for the rate-determining step (23.25 kcal/mol). globethesis.com

Computational studies were also key in understanding the catalyst-controlled regioselectivity in the phosphine-catalyzed synthesis of spirocyclic benzofuranones. DFT calculations showed how the conformation of the catalyst influences non-covalent interactions in the transition state, leading to the delicate energy differences that dictate the final product isomer. researchgate.net Similarly, quantum mechanical calculations of reaction energy profiles have been used to successfully predict the regioselectivity of acid-catalyzed benzofuran synthesis, with the calculated product ratios closely matching experimental observations. wuxiapptec.comwuxibiology.com These studies underscore the predictive power of computational chemistry in understanding and designing synthetic routes to complex benzofuran derivatives.

Density Functional Theory (DFT) for Transition State Analysis

In the context of benzofuran synthesis, such as transition metal-catalyzed cyclization reactions, DFT calculations can unravel complex multi-step mechanisms. globethesis.com For instance, studies on palladium-catalyzed C-H activation and cyclization to form benzofuran derivatives have used DFT to propose and evaluate different mechanistic pathways. globethesis.com These calculations can determine the activation energies for key steps like C-H bond activation, migratory insertion, and reductive elimination, thereby identifying the most energetically favorable route. globethesis.com

The choice of functional and basis set is critical for accuracy. Methods like B3LYP and M06 with basis sets such as 6-31G(d,p) or 6311+(d,p) are commonly employed to optimize the geometries of reactants, intermediates, products, and transition states. researchgate.netresearchgate.net Vibrational frequency calculations are then performed to confirm that a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The data derived from these analyses, such as the activation free energies for competing pathways, provides a quantitative understanding of the reaction's kinetics. For example, in a rhodium-catalyzed synthesis of a cyclopenta[b]benzofuran, the rate-determining step was identified as a phenalkynyl migration with a calculated energy barrier. globethesis.com

Table 1: Representative DFT-Calculated Activation Energies in Benzofuran Synthesis

| Reaction Step | Catalyst System | DFT Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| C-H Bond Activation | Pd(OAc)₂ | M06 | Not specified, part of a catalytic cycle | globethesis.com |

| Phenalkynyl Migration | Rhodium-based | M06 | 34.29 | globethesis.com |

This table is illustrative and provides examples of activation energies calculated for steps in the synthesis of various benzofuran derivatives, demonstrating the type of data obtained from DFT studies.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to explain and predict the reactivity and selectivity of chemical reactions. wikipedia.orglibretexts.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). wikipedia.orglibretexts.org The energy difference (HOMO-LUMO gap) between these orbitals is a key indicator of chemical reactivity; a smaller gap generally implies a more facile reaction. researchgate.net

In the formation of the benzofuran scaffold, FMO theory is particularly useful for understanding cycloaddition reactions or intramolecular cyclizations that form the furan ring. pku.edu.cnslideshare.net The shapes and energies of the HOMO and LUMO determine the feasibility and stereoselectivity of these pericyclic reactions. wikipedia.org For example, in a Diels-Alder reaction to form a precursor, the interaction between the diene's HOMO and the dienophile's LUMO is symmetry-allowed and leads to the product. wikipedia.org

Computational studies on benzofuran derivatives often include FMO analysis to rationalize their reactivity. researchgate.netresearchgate.net DFT calculations are used to determine the energies of the HOMO and LUMO. A low HOMO-LUMO energy gap suggests high polarizability and chemical reactivity. researchgate.net For instance, analysis of 7-methoxy-benzofuran-2-carboxylic acid revealed a HOMO-LUMO gap of 4.189 eV, indicating it to be a reactive molecule. researchgate.net

Furthermore, the distribution of electron density in the frontier orbitals can predict regioselectivity. In an acid-catalyzed cyclization to form a benzofuran core, initial analysis of the reactant's HOMO was insufficient to predict the correct major product. wuxiapptec.com A more accurate prediction was achieved by analyzing the frontier orbitals of the key reaction intermediate (an oxonium ion), where the accessibility of the HOMO-1 lobe at one reaction site was greater than the HOMO lobe at another, correctly predicting the observed 5:1 product ratio. wuxiapptec.com

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Benzofuran Derivatives

| Compound | DFT Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 7-methoxy-benzofuran-2-carboxylic acid | B3LYP/6311+(d,p) | -6.103 | -1.914 | 4.189 | researchgate.net |

| Oxonium Ion Intermediate (A) | Not specified | -11.50 | Not specified | Not specified | wuxiapptec.com |

This table presents examples of FMO data for different benzofuran-related structures. The energy gap is a crucial parameter for predicting molecular reactivity.

Hard and Soft Acids and Bases (HSAB) Principle in Regioselectivity Prediction

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept that helps in understanding and predicting the outcome of chemical reactions. It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. This principle can be applied to predict the regioselectivity in reactions like the intramolecular cyclization step in benzofuran synthesis.

Regioselectivity is a significant challenge in the synthesis of substituted benzofurans, especially when multiple cyclization sites are available on the benzene (B151609) ring. oregonstate.edunih.gov The formation of this compound would likely involve an intramolecular cyclization where a nucleophilic center attacks an electrophilic site. The regiochemical outcome of this ring closure is dictated by the relative reactivity of the possible positions on the aromatic precursor.

The HSAB principle can be linked to FMO theory, where interactions between soft nucleophiles and soft electrophiles are primarily controlled by the frontier orbitals (HOMO and LUMO). In contrast, interactions between hard nucleophiles and hard electrophiles are dominated by electrostatic (coulombic) forces.

In the context of an electrophilic aromatic substitution-type cyclization to form the benzofuran ring, the nucleophilic sites on the phenol ring can be considered as soft bases. The electrophilic center, often a carbocation or a related species generated in situ, acts as the soft acid. The reaction's regioselectivity will be governed by the site on the aromatic ring that has the largest HOMO coefficient, indicating the most nucleophilic and softest basic site, which will preferentially attack the soft acidic electrophile. wuxiapptec.com

For example, quantum mechanical analyses of intermediates in acid-catalyzed benzofuran synthesis have shown that regioselectivity is best predicted by examining the properties of the reactive intermediate rather than the starting material. wuxiapptec.com The electron density and orbital lobes of the HOMO and HOMO-1 of an oxonium ion intermediate were used to correctly predict the major regioisomer formed upon cyclization. This approach, which focuses on orbital overlap and accessibility, is a quantitative application of the principles underlying HSAB theory for predicting regioselectivity in soft-soft interactions. wuxiapptec.com

Advanced Spectroscopic and Analytical Characterization of 2 7 Cyano 1 Benzofuran 3 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement of atoms within a molecule can be determined. For benzofuran (B130515) derivatives, NMR provides critical information about the substitution pattern on the bicyclic core and the nature of the side chains. researchgate.netnih.govnih.gov

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of a 2-(1-benzofuran-3-yl)acetic acid derivative, distinct signals corresponding to the aromatic protons of the benzofuran ring system, the vinylic proton at the C2 position, and the methylene (B1212753) protons of the acetic acid side chain are expected.

For 2-(7-Cyano-1-benzofuran-3-yl)acetic acid, the aromatic region would display signals for the protons at positions 4, 5, and 6. The electron-withdrawing nature of the cyano group at C7 would deshield the adjacent proton at C6, causing it to resonate at a lower field compared to other aromatic protons. The proton at C2 of the furan (B31954) ring typically appears as a singlet. The methylene protons (-CH₂-) of the acetic acid group also present as a singlet, typically in the range of 3.5-4.0 ppm. The acidic proton of the carboxyl group is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not being observed at all.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~7.7 - 8.0 | s |

| H-4 | ~7.6 - 7.8 | d |

| H-5 | ~7.3 - 7.5 | t |

| H-6 | ~7.8 - 8.0 | d |

| -CH₂- | ~3.7 - 3.9 | s |

| -COOH | ~10.0 - 12.0 | br s |

Note: Predicted values are based on typical chemical shifts for benzofuran derivatives and substituent effects. The solvent is assumed to be DMSO-d₆.

Carbon (¹³C) NMR spectroscopy is indispensable for defining the carbon framework of a molecule. The spectrum of this compound would feature eleven distinct signals, corresponding to each unique carbon atom.

Key expected signals include the carbonyl carbon of the carboxylic acid (~170-175 ppm), the carbons of the benzofuran ring system (typically between 110-160 ppm), the methylene carbon of the acetic acid side chain (~30-35 ppm), and the quaternary carbon of the cyano group (-C≡N), which typically appears around 115-120 ppm. The carbon atom to which the cyano group is attached (C7) would also be identifiable. Spectroscopic data from related compounds, such as 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid, show characteristic peaks for the benzofuran core carbons and attached functional groups, providing a reference for assignments. nih.gov For instance, in a 6-fluoro-2-((4-cyanobenzyl)sulfinyl)benzofuran derivative, the cyano carbon appears at 118.19 ppm. nih.gov

Table 2: ¹³C NMR Data for 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | 9.15 |

| -COCH₃ | 32.13 |

| -OCH₃ | 56.43 |

| -OCH₃ | 61.75 |

| Ar-C | 105.50 |

| Ar-C | 119.64 |

| Ar-C | 124.39 |

| Ar-C | 124.68 |

| Ar-C | 142.19 |

| Ar-C | 144.27 |

| Ar-C | 147.40 |

| Ar-C | 150.07 |

| -COOH | 160.76 |

| -COCH₃ | 197.33 |

Data obtained in DMSO solvent. nih.gov

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, and H-6), confirming their positions relative to one another. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹J-coupling). sdsu.edu It would be used to definitively assign the signals for the methylene carbon to the methylene protons, and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (²J and ³J-coupling) across quaternary carbons and heteroatoms. researchgate.netsdsu.edu Key correlations would include the methylene protons showing a correlation to the carboxylic acid carbonyl carbon (C=O), the C3 carbon, and the C2 carbon of the benzofuran ring. Furthermore, the H-6 proton would be expected to show a correlation to the quaternary cyano carbon, confirming the position of the cyano group at C7.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most diagnostic peaks would be the sharp, intense stretching vibration of the nitrile group (C≡N) around 2220-2240 cm⁻¹. arxiv.org The carboxylic acid functional group would give rise to a strong, sharp carbonyl (C=O) stretching band between 1700-1725 cm⁻¹ and a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which would overlap with the C-H stretching vibrations. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C-O-C stretching of the furan ring would be observed in the fingerprint region, typically around 1000-1200 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |

| Nitrile | C≡N stretch | 2220 - 2240 | Sharp, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

| Benzofuran | C-O-C stretch | 1000 - 1200 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₁₁H₇NO₃), the calculated monoisotopic mass is 201.0426 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 202.0504 or the deprotonated molecule [M-H]⁻ at m/z 200.0348. The experimentally measured mass, accurate to within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) experiments can further probe the structure by inducing fragmentation. Common fragmentation pathways for benzofuran derivatives often involve cleavages of the side chains. For the title compound, fragmentation could involve the loss of water (18 Da) or carbon dioxide (44 Da) from the carboxylic acid group.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the planarity of the benzofuran ring system and determine the conformation of the acetic acid side chain relative to the ring. researchgate.net

Crucially, it would reveal the intermolecular interactions that govern the crystal packing. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov This results in a characteristic R²₂(8) ring motif. Data from related structures, such as 2-(5-methoxy-1-benzofuran-3-yl)acetic acid and 2-(5-Methyl-1-benzofuran-3-yl)acetic acid, confirm this dimeric hydrogen bonding pattern. nih.govresearchgate.net The crystal structure would also show how the cyano groups interact with neighboring molecules, potentially through dipole-dipole interactions or weak hydrogen bonds.

Table 4: Crystallographic Data for the Derivative 2-(5-Methyl-1-benzofuran-3-yl)acetic acid researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2090 (5) |

| b (Å) | 20.3796 (14) |

| c (Å) | 7.4335 (9) |

| β (°) | 95.980 (4) |

| Volume (ų) | 1839.5 (3) |

| Z | 8 |

Note: This data is for a related derivative and serves as an example of the information obtained from X-ray crystallography.

Chromatographic Methods for Purity and Impurity Profiling

The assessment of purity and the comprehensive profiling of impurities are critical aspects of the chemical characterization of this compound. Chromatographic techniques are central to this endeavor, providing the necessary separation and quantification of the target compound from process-related impurities and degradation products. ijprajournal.com Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are indispensable for ensuring the quality and consistency of the compound. chemass.si

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to its high resolution and suitability for non-volatile and thermally sensitive compounds. ijprajournal.com A reversed-phase (RP-HPLC) method is typically developed for this purpose, separating compounds based on their hydrophobicity.

Method Development

A suitable RP-HPLC method for this compound would involve a C18 stationary phase, which provides effective retention for aromatic compounds. The mobile phase composition is critical for achieving optimal separation. A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724), is common. pensoft.net The pH of the aqueous phase is a key parameter; maintaining a pH around 3.0 with a phosphate (B84403) or formate (B1220265) buffer ensures that the carboxylic acid group is protonated (non-ionized), leading to better retention and improved peak shape on the reversed-phase column. ijcce.ac.irresearchgate.net Detection is typically performed using a UV detector at a wavelength where the benzofuran chromophore exhibits maximum absorbance. pensoft.net

An example of a developed HPLC method is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH 3.0) B: Acetonitrile |

| Elution Mode | Isocratic (e.g., 50:50 v/v A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Method Validation

Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pensoft.netich.org Validation demonstrates the method's reliability through a series of defined performance characteristics. gmpinsiders.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. amsbiopharma.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels are typically analyzed, and the correlation coefficient (R²) should ideally be ≥ 0.999. actascientific.com

Accuracy: The closeness of the test results to the true value, often determined by spike recovery studies at multiple concentration levels (e.g., 80%, 100%, and 120%). Recoveries are typically expected to be within 98-102%. youtube.com

Precision: The agreement among a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) should typically be less than 2%. amsbiopharma.comactascientific.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantified with suitable precision and accuracy. youtube.com These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). mdpi.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), indicating its reliability during normal usage. ich.org

The table below summarizes typical validation parameters and acceptance criteria for an HPLC assay of this compound.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (Range) | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 over a range of 10-150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | Average recovery of 99.5% across three concentration levels |

| Precision (% RSD) | ≤ 2.0% | Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |

| Specificity | No interference from impurities or degradants at the analyte's retention time | Peak purity analysis confirms no co-eluting peaks |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The presence of the polar carboxylic acid group makes the compound non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. colostate.edu Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. libretexts.org

Derivatization

The most common derivatization strategy for carboxylic acids is esterification, which replaces the active hydrogen of the carboxyl group with an alkyl group, such as a methyl or ethyl group. gcms.cz This reaction reduces the compound's polarity and increases its volatility. libretexts.org A common method is reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF₃) or by using a reagent like N,N-dimethylformamide dimethyl acetal (B89532). gcms.cz The resulting derivative, methyl 2-(7-cyano-1-benzofuran-3-yl)acetate, is sufficiently volatile for GC analysis.

GC Method

Once derivatized, the sample can be analyzed using a standard GC system equipped with a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A nonpolar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS or DB-5), is often suitable for separating such derivatives. mdpi.comuib.no

A typical GC method would involve the following parameters:

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

This approach is particularly useful for quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis or for detecting residual solvents from the synthesis process.

Coupling chromatographic separation with mass spectrometry (hyphenation) provides a powerful tool for the comprehensive analysis and impurity profiling of this compound. ijprajournal.com This combination offers high sensitivity and specificity, enabling not only the detection and quantification of impurities but also their structural elucidation. researchgate.netresolvemass.ca

LC-MS for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for identifying unknown impurities and degradation products. americanpharmaceuticalreview.com After separation by HPLC, the eluent is introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used because they can generate intact molecular ions ([M+H]⁺ or [M-H]⁻) of the analyte and its impurities. americanpharmaceuticalreview.com This provides the molecular weight of each component, which is a critical first step in identification. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, allowing for the determination of elemental compositions and further constraining the possible structures of unknown impurities. americanpharmaceuticalreview.com

GC-MS for Structural Elucidation

For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) provides complementary information. Following GC separation, compounds are typically ionized using high-energy Electron Ionization (EI). This technique causes predictable fragmentation of the molecule, creating a unique mass spectrum that serves as a "fingerprint" for the compound. researchgate.net This fragmentation pattern can be compared against spectral libraries (e.g., NIST) or interpreted to deduce the structure of the derivatized analyte and any co-eluting volatile impurities. nih.gov

The combination of these techniques allows for a thorough impurity profile, as summarized in the table below.

| Potential Impurity Type | Analytical Approach | Information Gained from MS |

|---|---|---|

| Process Impurity (e.g., unreacted starting material) | LC-MS | Molecular weight confirmation and fragmentation data to verify structure. |

| Degradation Product (e.g., hydrolysis of nitrile group to amide or carboxylic acid) | LC-MS | Accurate mass measurement (HRMS) to confirm change in elemental composition (e.g., addition of H₂O). |

| Isomeric Impurity | HPLC (with optimized separation), LC-MS/MS | Identical molecular weight but different retention time. MS/MS fragmentation patterns may differ, aiding in identification. |

| Volatile By-product (after derivatization) | GC-MS | Characteristic fragmentation pattern (EI) for structural elucidation and library matching. |

By employing this multi-faceted chromatographic approach, a complete and detailed characterization of this compound can be achieved, ensuring its purity and quality.

Theoretical and Computational Studies on 2 7 Cyano 1 Benzofuran 3 Yl Acetic Acid

Molecular Structure and Geometry Optimization

The initial step in the computational analysis of 2-(7-Cyano-1-benzofuran-3-yl)acetic acid involves the optimization of its molecular geometry. This process, typically carried out using Density Functional Theory (DFT) methods, seeks to find the lowest energy conformation of the molecule. For similar benzofuran (B130515) structures, DFT calculations, often with the B3LYP functional and a 6-31G(d,p) basis set, have been shown to provide geometric parameters that are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

The optimized structure of this compound is expected to feature a nearly planar benzofuran core. nih.gov The acetic acid side chain, however, introduces conformational flexibility. The orientation of the carboxylic acid group relative to the benzofuran ring system is a key structural feature. In related structures, the acetic acid residue often adopts a position where the carboxylic acid's OH group is nearly antiperiplanar to the C-C bond connecting the side chain to the benzofuran ring. researchgate.netresearchgate.net

The cyano group at the 7-position is predicted to be coplanar with the benzofuran ring. The bond lengths and angles within the benzofuran moiety are anticipated to be consistent with those of other substituted benzofurans. For instance, the C-O bond lengths within the furan (B31954) ring are expected to be around 1.37 Å, while the C=C double bond is typically shorter. nih.gov

Table 1: Predicted Bond Lengths and Angles for this compound (based on analogous structures)

| Parameter | Predicted Value |

|---|---|

| C-O (furan ring) | 1.37 Å |

| C=C (furan ring) | 1.34 Å |

| C-C (benzene ring) | 1.39 - 1.41 Å |

| C≡N | 1.15 Å |

| C=O (carboxyl) | 1.21 Å |

| C-O (carboxyl) | 1.35 Å |

| O-H (carboxyl) | 0.97 Å |

| C-C-O (furan ring) | ~106° |

| C-C-C≡N | ~178° |

Electronic Structure and Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, which acts as the primary electron donor. The LUMO, conversely, is likely to be distributed over the cyano group and the carboxylic acid moiety, both of which are electron-withdrawing groups. This distribution suggests that the benzofuran ring is the most probable site for electrophilic attack, while the cyano and carboxyl groups are potential sites for nucleophilic attack.

The HOMO-LUMO energy gap is anticipated to be in a range that suggests a stable but reactive molecule, a common feature for compounds with potential biological activity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for identifying regions that are rich or poor in electrons, which in turn helps in predicting sites for intermolecular interactions.

In the MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group. These regions are indicative of sites that are prone to electrophilic attack and can act as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid's hydroxyl group will exhibit the most positive potential (colored blue), making it a likely hydrogen bond donor. The aromatic protons and the methylene (B1212753) protons of the acetic acid side chain will show intermediate positive potential. researchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for the aromatic protons of the benzofuran ring will be influenced by the electron-withdrawing cyano group. The protons of the methylene group in the acetic acid side chain are expected to show a singlet, with a chemical shift typical for protons adjacent to a carbonyl group and an aromatic ring.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be computed. Key predicted vibrational modes for this compound would include the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl group (around 1700 cm⁻¹), and the C≡N stretching of the cyano group (around 2230 cm⁻¹). researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). The absorption maxima (λ_max) are associated with electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For benzofuran derivatives, these transitions are often of the π → π* type. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm |

| Methylene Protons (-CH₂-) | δ ~3.8 ppm | |

| Carboxyl Proton (-COOH) | δ >10 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~175 ppm |

| Cyano Carbon (C≡N) | δ ~118 ppm | |

| IR | O-H stretch (acid) | ~3000 cm⁻¹ (broad) |

| C≡N stretch | ~2230 cm⁻¹ | |

| C=O stretch (acid) | ~1700 cm⁻¹ |

Intermolecular Interactions and Crystal Packing Analysis (based on X-ray data)

While the specific crystal structure of this compound is not available, analysis of related benzofuran-3-yl-acetic acid derivatives provides a strong basis for predicting its solid-state behavior. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.gov A recurring and dominant feature in the crystal packing of these compounds is the formation of centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. nih.govnih.govnih.gov This interaction typically forms an R²₂(8) ring motif. researchgate.netresearchgate.net

C-H···O interactions: The aromatic C-H bonds or the methylene C-H bonds can act as weak hydrogen bond donors to the oxygen atoms of the furan ring, the carbonyl group, or the nitrogen of the cyano group.

π–π stacking: The planar benzofuran ring systems of adjacent molecules may engage in π–π stacking interactions, contributing to the stability of the crystal lattice. nih.gov

C-H···π interactions: The aromatic ring can also act as an acceptor for C-H···π interactions. nih.govnih.gov

Interactions involving the cyano group: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, and the cyano group itself can participate in dipole-dipole interactions.

The interplay of these various intermolecular forces will dictate the final three-dimensional arrangement of the molecules in the crystal.

Reaction Pathway Simulations and Energy Barriers for Derivatization Reactions

Computational chemistry can be employed to model the reaction pathways of derivatization reactions, providing insights into reaction mechanisms and predicting the feasibility of synthetic routes. For this compound, several derivatization reactions can be envisaged, primarily involving the carboxylic acid group.

One common derivatization is the formation of an ester or an amide. The reaction pathway for esterification, for example, typically involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol, and subsequent elimination of a water molecule. DFT calculations can be used to model the structures of the reactants, intermediates, transition states, and products along this reaction coordinate.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barriers between intermediates corresponds to the activation energy of each step. A lower activation energy indicates a more facile reaction. Such simulations can help in optimizing reaction conditions (e.g., choice of catalyst, temperature) and in understanding the regioselectivity and stereoselectivity of reactions.

For instance, the conversion of the carboxylic acid to an acyl chloride using thionyl chloride, followed by reaction with an amine to form an amide, is a common synthetic sequence. Computational modeling could elucidate the mechanism of each step and calculate the associated energy barriers, thus providing a theoretical framework for its synthesis and further chemical modification.

Applications in Advanced Organic Synthesis and Materials Science Academic Perspective

2-(7-Cyano-1-benzofuran-3-yl)acetic acid as a Synthetic Building Block for Complex Molecules

The benzofuran (B130515) scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds. scienceopen.com As a derivative, this compound serves as a versatile starting material for the synthesis of more elaborate molecular structures. The acetic acid side chain at the 3-position offers a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction, thereby allowing for its incorporation into larger, multifunctional molecules. researchgate.net

The synthesis of benzofuran-3-acetic acids can be achieved through methods such as the alkali-mediated rearrangement of 4-halomethylcoumarins. researchgate.net This approach provides a reliable route to the core structure of the target compound. The presence of the cyano group at the 7-position introduces unique reactivity and electronic properties to the benzofuran system. This electron-withdrawing group can influence the reactivity of the benzofuran ring itself, potentially directing further functionalization. researchgate.netresearchgate.net

For instance, the carboxylic acid functionality can be converted to an acid chloride or activated with coupling agents to facilitate the formation of amide bonds with a wide range of amines, leading to the synthesis of novel benzofuran-based amides. These amides could be precursors to various heterocyclic systems or serve as ligands for metal complexes. Furthermore, the acetic acid moiety can participate in cyclization reactions to form fused ring systems, expanding the diversity of accessible molecular architectures.

The versatility of benzofuran derivatives as synthetic intermediates is well-documented. They have been utilized in the construction of complex natural products and as key components in the development of novel therapeutic agents. scienceopen.comnih.gov The specific combination of functional groups in this compound makes it a promising candidate for combinatorial chemistry and the generation of libraries of novel compounds for biological screening.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Type | Potential Applications |

| This compound | SOCl₂ or (COCl)₂, then R¹R²NH | Amide | Synthesis of bioactive molecules, ligands |

| This compound | R'OH, Acid catalyst (e.g., H₂SO₄) | Ester | Prodrug synthesis, functional materials |

| This compound | LiAlH₄ or BH₃·THF | Alcohol | Intermediate for further functionalization |

| This compound | Dehydrating agent (e.g., Ac₂O) | Fused lactone | Heterocyclic synthesis |

Design and Synthesis of Advanced Molecular Architectures

The structural rigidity and planarity of the benzofuran core make it an attractive component for the design of advanced molecular architectures with specific functions. By strategically functionalizing this compound, it is possible to construct molecules with tailored shapes and electronic properties suitable for applications in materials science.

Furthermore, the benzofuran moiety can serve as a scaffold for the construction of supramolecular assemblies. Through non-covalent interactions such as hydrogen bonding (facilitated by the carboxylic acid) and π-π stacking (promoted by the aromatic system), molecules of this compound or its derivatives can self-assemble into well-defined nanostructures. The cyano group can also participate in specific intermolecular interactions, further guiding the assembly process.

The design of novel ligands for catalysis is another promising application. By attaching coordinating groups to the benzofuran scaffold via the acetic acid handle, it is possible to create ligands that can bind to metal centers and facilitate a variety of catalytic transformations. The electronic nature of the benzofuran ring, influenced by the cyano substituent, can tune the catalytic activity of the resulting metal complex. nih.gov

Table 2: Examples of Advanced Molecular Architectures Incorporating Benzofuran Derivatives

| Architecture Type | Synthetic Strategy | Key Features | Potential Applications |

| Conjugated Polymers | Polymerization of functionalized benzofuran monomers | Tunable electronic and optical properties | Organic electronics, sensors |

| Supramolecular Assemblies | Self-assembly via non-covalent interactions | Ordered nanostructures | Molecular recognition, drug delivery |

| Metal-Organic Frameworks (MOFs) | Coordination of benzofuran-based ligands to metal ions | Porous materials with high surface area | Gas storage, catalysis |

| Dendrimers | Convergent or divergent synthesis from a benzofuran core | Well-defined, branched macromolecules | Light-harvesting, drug delivery |

Exploration of Optical and Electronic Properties in Related Materials (Theoretical Considerations)

The optical and electronic properties of benzofuran derivatives are of significant interest for their potential use in optoelectronic devices. Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into how the molecular structure influences these properties. rsc.org The presence of a cyano group, a strong electron-withdrawing substituent, on the benzofuran ring is expected to have a profound impact on the electronic landscape of this compound.

The cyano group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This reduction in the HOMO-LUMO gap can lead to a red-shift in the absorption and emission spectra of the molecule, meaning it will absorb and emit light at longer wavelengths. nih.gov This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Theoretical calculations can predict key parameters such as ionization potential, electron affinity, and reorganization energy, which are crucial for assessing the performance of a material in an electronic device. The electron-withdrawing nature of the cyano group is anticipated to increase the electron affinity of the molecule, making it a better electron acceptor. mdpi.com This could be advantageous for creating n-type organic semiconductors.

Table 3: Predicted Effects of the 7-Cyano Group on the Properties of the Benzofuran System

| Property | Predicted Effect of Cyano Group | Theoretical Rationale |

| HOMO Energy Level | Lowering | Inductive and mesomeric electron withdrawal |

| LUMO Energy Level | Lowering | Inductive and mesomeric electron withdrawal |

| HOMO-LUMO Gap | Reduction | Stabilization of both frontier orbitals, with a potentially larger effect on the LUMO |

| Absorption/Emission Wavelength | Red-shift (bathochromic shift) | Smaller energy gap for electronic transitions |

| Electron Affinity | Increase | Enhanced ability to accept an electron |

| Nonlinear Optical (NLO) Properties | Potential enhancement | Increased molecular polarizability and asymmetry |

Future Directions in Research on 2 7 Cyano 1 Benzofuran 3 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(7-Cyano-1-benzofuran-3-yl)acetic acid will likely move beyond traditional methods towards more sustainable and efficient strategies. Research is anticipated to focus on green chemistry principles to minimize environmental impact and improve atom economy.

Key areas of development include:

One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process without isolating intermediates. An example is the reaction of o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst within an eco-friendly deep eutectic solvent (DES) like choline (B1196258) chloride-ethylene glycol. nih.gov

Catalyst Innovation: There is a significant opportunity to explore novel catalytic systems. This includes palladium-copper catalysts for Sonogashira coupling reactions, Lewis acid-promoted domino reactions, and metal-free approaches utilizing phosphines or iodine(III) reagents for oxidative cyclization. nih.govnih.gov Earth-abundant metal catalysts, such as iron and copper, are also being investigated for C-H halogenation and subsequent intramolecular O-arylation. acs.org

Visible-Light-Mediated Catalysis: Photoredox catalysis represents a frontier in organic synthesis. osi.lv This method uses visible light to drive chemical reactions at ambient temperatures, offering a green alternative to thermally driven processes for constructing the benzofuran (B130515) core. nih.gov

These modern synthetic strategies offer substantial improvements over classical methods by reducing waste, energy consumption, and the use of hazardous reagents.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Catalyst/Reagent | Solvent/Conditions | Key Advantages |

|---|---|---|---|

| One-Pot Synthesis | Copper Iodide | Deep Eutectic Solvent (DES) | High atom economy, reduced waste, use of green solvents. nih.gov |

| Metal-Free Cyclization | Iodine(III) Reagents | Acetonitrile (B52724) | Avoids heavy metal contamination, mild reaction conditions. nih.gov |

| Domino Reaction | Boron Trifluoride Etherate | Base-mediated | High efficiency, complex molecule formation in a single step. nih.gov |

Advanced Mechanistic Insights through In Situ Spectroscopy and Real-Time Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and control. Future research will heavily rely on Process Analytical Technology (PAT) to gain real-time insights into reaction kinetics and intermediate formation.

Advanced monitoring techniques that could be applied include:

In-line Spectroscopy: Interfacing flow reactors or batch reactors with various spectroscopic tools such as Raman, Infrared (IR), UV-visible, and Nuclear Magnetic Resonance (NMR) spectroscopy allows for continuous, real-time analysis of the reaction mixture. nih.gov

Real-Time Multidimensional NMR: Ultrafast 2D NMR techniques can provide detailed structural information on transient intermediates that are undetectable by conventional methods, offering a powerful tool for elucidating complex reaction pathways. nih.gov

Mass Spectrometry: In-situ mass spectrometry can track the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. researchgate.net

The application of these techniques would enable researchers to identify rate-determining steps, detect unexpected side reactions, and precisely control reaction conditions to maximize yield and purity. nih.govnih.gov

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are set to become indispensable tools for the rational design of novel derivatives of this compound. These in silico methods can predict the properties and reactivity of hypothetical molecules, guiding synthetic efforts toward compounds with desired characteristics.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Using computational models to understand how modifications to the molecular structure affect its chemical reactivity or biological activity. nih.gov

Molecular Docking: Simulating the interaction of benzofuran derivatives with biological targets to design new potential therapeutic agents. nih.govresearchgate.net For instance, benzofuran hybrids have been computationally designed as potential PI3K/VEGFR2 inhibitors for cancer therapy. nih.govnih.gov

Reactivity Prediction: Employing quantum chemistry methods, such as Density Functional Theory (DFT), to calculate electronic properties and predict the most reactive sites on the molecule. This can guide the selective functionalization of the benzofuran ring, the cyano group, or the acetic acid side chain.

Computer-Aided Synthesis Planning (CASP): Utilizing software to propose novel and efficient synthetic routes to target derivatives, which can then be validated experimentally. mit.edu

These computational approaches accelerate the discovery and development process by prioritizing the synthesis of the most promising candidate molecules, saving significant time and resources.

Integration with Flow Chemistry and Automation for Scalable Synthesis and Process Optimization

To meet potential industrial demand, the synthesis of this compound and its derivatives must be scalable, safe, and efficient. Flow chemistry, integrated with automation, offers a transformative solution to the limitations of traditional batch processing.

The key advantages and future directions in this domain are:

Scalability and Safety: Continuous flow reactors allow for seamless scaling from laboratory to production quantities without extensive re-optimization. atomfair.com The small reactor volumes enhance heat and mass transfer, enabling better control over reaction parameters and safer handling of hazardous reagents and exothermic reactions. azolifesciences.com

Process Intensification: Flow chemistry can significantly shorten reaction times, from hours in batch to minutes in a continuous process. atomfair.com A reported flow synthesis of benzofurans from nitroalkanes and O-acetyl salicylaldehydes exemplifies this potential. researchgate.net

Automated Self-Optimization: The integration of flow reactors with real-time monitoring (as described in 8.2) and machine learning algorithms allows for the creation of automated, self-optimizing systems. researchgate.netacs.org These "smart" platforms can autonomously explore reaction conditions to find the optimal parameters for yield, purity, and throughput, drastically accelerating process development. acs.org

The adoption of automated flow chemistry robots can lead to more reproducible and reliable production, reduce waste, and lower manufacturing costs. atomfair.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.